molecular formula C10H11IO4 B14244998 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde CAS No. 212960-03-7

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde

Cat. No.: B14244998
CAS No.: 212960-03-7
M. Wt: 322.10 g/mol
InChI Key: ZZWBVJJETJLIQL-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H11IO4 and a molecular weight of 322.1 g/mol . It is characterized by the presence of iodine, methoxy, and methoxymethoxy groups attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde typically involves the iodination of a suitable precursor followed by the introduction of methoxy and methoxymethoxy groups. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various scientific fields.

Properties

CAS No.

212960-03-7

Molecular Formula

C10H11IO4

Molecular Weight

322.10 g/mol

IUPAC Name

3-iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C10H11IO4/c1-13-6-15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,6H2,1-2H3

InChI Key

ZZWBVJJETJLIQL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1I)C=O)OC

Origin of Product

United States

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